(4-phenylphenyl) 3,5-dimethoxybenzoate (4-phenylphenyl) 3,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 354769-05-4
VCID: VC16058506
InChI: InChI=1S/C21H18O4/c1-23-19-12-17(13-20(14-19)24-2)21(22)25-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-14H,1-2H3
SMILES:
Molecular Formula: C21H18O4
Molecular Weight: 334.4 g/mol

(4-phenylphenyl) 3,5-dimethoxybenzoate

CAS No.: 354769-05-4

Cat. No.: VC16058506

Molecular Formula: C21H18O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

(4-phenylphenyl) 3,5-dimethoxybenzoate - 354769-05-4

Specification

CAS No. 354769-05-4
Molecular Formula C21H18O4
Molecular Weight 334.4 g/mol
IUPAC Name (4-phenylphenyl) 3,5-dimethoxybenzoate
Standard InChI InChI=1S/C21H18O4/c1-23-19-12-17(13-20(14-19)24-2)21(22)25-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-14H,1-2H3
Standard InChI Key JKHAFYXKXBSAOE-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)OC

Introduction

(4-phenylphenyl) 3,5-dimethoxybenzoate is an organic compound classified as a benzoate ester. It features a benzoate moiety, derived from benzoic acid, with two methoxy groups attached to the aromatic ring at the 3 and 5 positions. The presence of phenyl groups enhances its aromatic character, potentially influencing its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of (4-phenylphenyl) 3,5-dimethoxybenzoate typically involves the functionalization of benzoic acid derivatives through various organic reactions. These methods can be optimized depending on the desired yield and purity level.

Biological Activities and Potential Applications

Research indicates that (4-phenylphenyl) 3,5-dimethoxybenzoate exhibits potential biological activities, including antimicrobial and anticancer properties, similar to other compounds in its class. The exact mechanisms by which this compound exerts its biological effects are under investigation but are believed to involve interactions with cellular targets such as enzymes or receptors.

Biological ActivityDescription
Antimicrobial ActivityPotential to inhibit microbial growth
Anticancer ActivityPotential to inhibit cancer cell growth
Mechanism of ActionInteraction with cellular enzymes or receptors

Applications Across Different Fields

(4-phenylphenyl) 3,5-dimethoxybenzoate has applications in various fields, including materials science and pharmaceuticals. Its properties make it suitable for creating polymeric materials or coatings that require specific thermal or chemical properties.

Field of ApplicationDescription
Materials ScienceSuitable for polymeric materials or coatings
PharmaceuticalsPotential therapeutic applications

Comparison with Similar Compounds

Several compounds share structural similarities with (4-phenylphenyl) 3,5-dimethoxybenzoate. These include:

Compound NameStructural FeaturesUnique Characteristics
(1,1'-Biphenyl)-4-YL 3,5-dimethoxybenzoateContains biphenyl instead of phenylPotentially different biological activity
Phenyl 3,5-dimethoxybenzoateSingle phenyl groupSimpler structure; less steric hindrance
4-Methylphenyl 3,5-dimethoxybenzoateMethyl substitution on phenylAltered electronic properties affecting reactivity

These compounds highlight the uniqueness of (4-phenylphenyl) 3,5-dimethoxybenzoate due to its dual phenyl substitution, which may enhance its stability and biological activity compared to simpler derivatives.

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